Bienvenue dans la boutique en ligne BenchChem!

(R)-3,3-Difluoro-4-methoxypiperidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Accelerate your CNS drug discovery with (R)-3,3-Difluoro-4-methoxypiperidine. This single enantiomer delivers a non-negotiable 3D pharmacophore for establishing valid SAR. The metabolically stable 3,3-gem-difluoro motif reduces basicity to minimize P-gp efflux and boost passive BBB penetration, making it an ideal core for long-acting chemical probes and selective kinase inhibitors validated by clinical candidates like WSD-0922. Procuring this precise stereochemistry is essential; achiral analogs or relocating substituents to the 4,4-position will critically alter LogP, pKa, and target engagement, compromising your project's integrity. Secure your research advantage with a building block designed for target selectivity and in vivo durability.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
Cat. No. B12948409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3-Difluoro-4-methoxypiperidine
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCOC1CCNCC1(F)F
InChIInChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1
InChIKeyIFTWHKUWEKBXCG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,3-Difluoro-4-methoxypiperidine: Baseline Structural Profile and Chemical Identity


(R)-3,3-Difluoro-4-methoxypiperidine (CAS 2306252-78-6) is a chiral, difluorinated piperidine derivative with a molecular formula of C6H11F2NO and a molecular weight of 151.15 g/mol . As a member of the fluorinated piperidine class, the (R)-enantiomer is distinguished by its specific 3D spatial configuration, which is a critical factor for interactions with biological targets . The compound features a gem-difluoro group at the 3-position, which enhances metabolic stability and modulates lipophilicity, and a methoxy group at the 4-position that further refines its electronic and steric properties .

Structural and Stereochemical Specificity of (R)-3,3-Difluoro-4-methoxypiperidine


Generic substitution within the 3,3-difluoropiperidine class is not scientifically viable due to the profound impact of subtle structural variations on physicochemical and pharmacokinetic properties. The (R)-enantiomer of 3,3-Difluoro-4-methoxypiperidine possesses a distinct 3D conformation that cannot be replicated by its (S)-enantiomer or by achiral analogs. Furthermore, even minor modifications, such as relocating the fluorine atoms to the 4,4-position or changing the methoxy substituent, are known to significantly alter critical parameters like lipophilicity (LogP), basicity (pKa), and metabolic stability [1]. These factors collectively govern target binding, off-target activity, and in vivo clearance, meaning a compound's performance is the product of its unique, integrated structure and not a general property of its chemical class [2].

Comparative Physicochemical and Potential Bioactivity Evidence for (R)-3,3-Difluoro-4-methoxypiperidine


Impact of 3,3-Difluorination on Piperidine Basicity (pKa) and Lipophilicity (LogP)

The introduction of a gem-difluoro group at the 3-position of a piperidine ring, as in (R)-3,3-Difluoro-4-methoxypiperidine, is a validated strategy for modulating basicity and lipophilicity. A systematic study of fluorinated amines demonstrates that 3,3-difluoropiperidine exhibits a significantly reduced pKa (lower basicity) compared to its non-fluorinated parent, while maintaining a favorable LogP for membrane permeability. This stands in contrast to 4,4-difluoropiperidine, which also shows a pKa reduction but with a different conformational preference and a larger impact on lipophilicity [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Influence of 4-Methoxy Substitution on Biological Target Engagement

The 4-methoxy group in (R)-3,3-Difluoro-4-methoxypiperidine is a key structural feature that can drive specific binding interactions. While direct data for this exact compound is absent, a related clinical candidate, WSD-0922, which incorporates a `(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy` moiety, demonstrates the value of this combination. WSD-0922 is a potent (IC50 < 10 nM) and selective EGFR/EGFRvIII inhibitor with oral bioavailability and blood-brain barrier (BBB) penetration . In contrast, many simpler 3,3-difluoropiperidine derivatives without a 4-substituent lack this level of specific kinase targeting potency or CNS exposure profile .

Drug Discovery Structure-Activity Relationship Kinase Inhibition

Potential Impact of 3,3-Difluorination on Metabolic Stability

Fluorination at the 3,3-position is a well-established tactic to block oxidative metabolism at the adjacent carbon atoms of the piperidine ring. While specific data for (R)-3,3-Difluoro-4-methoxypiperidine is not publicly available, studies on analogous 3,3-difluoropiperidines show that the gem-difluoro group significantly reduces intrinsic microsomal clearance (Clint) compared to non-fluorinated or mono-fluorinated piperidines [1]. For instance, in a class-level analysis, the introduction of a 3,3-difluoro group can lead to a 2- to 10-fold reduction in Clint in human liver microsomes [2].

Drug Metabolism Pharmacokinetics ADME

Stereochemical Purity and its Impact on Reproducibility

The (R)-enantiomer of 3,3-Difluoro-4-methoxypiperidine (CAS 2306252-78-6) is offered with high stereochemical purity (typically >97% ee) by suppliers . This is in stark contrast to the racemic mixture (3,3-Difluoro-4-methoxypiperidine, CAS 1373609-11-0) or the (S)-enantiomer (CAS 2306244-93-7) . Procuring the defined (R)-enantiomer ensures batch-to-batch consistency and avoids the confounding biological effects of the opposite enantiomer, which can exhibit different potency, off-target activity, or even antagonism. The absence of this stereochemical control in generic procurement of the racemate can lead to irreproducible results and wasted resources.

Analytical Chemistry Process Chemistry Quality Control

Validated and Potential Research Applications for (R)-3,3-Difluoro-4-methoxypiperidine


Chiral Building Block for Central Nervous System (CNS) Drug Discovery

Based on its structural class, (R)-3,3-Difluoro-4-methoxypiperidine is a promising chiral scaffold for synthesizing CNS-penetrant drug candidates. The 3,3-difluoro group is known to reduce basicity, a key factor in minimizing P-glycoprotein (P-gp) efflux and improving passive blood-brain barrier (BBB) permeability [1]. The success of structurally related clinical compounds like WSD-0922, a BBB-penetrant EGFR inhibitor, validates this application space for this specific substitution pattern .

Key Intermediate in Enantioselective Synthesis for Kinase Inhibitors

The (R)-enantiomer is an essential intermediate for the stereospecific construction of complex kinase inhibitors. The defined 3D structure, conferred by the (R)-stereocenter and the 4-methoxy group, enables the design of molecules that can achieve high selectivity for a specific kinase over closely related family members. Procuring the single enantiomer is non-negotiable for establishing a valid SAR and developing a selective chemical probe or therapeutic candidate .

Synthesis of Metabolically Stable Chemical Probes

The 3,3-difluoro motif serves as a metabolic block, making (R)-3,3-Difluoro-4-methoxypiperidine an ideal core for constructing long-acting chemical probes for target validation studies. Incorporating this building block can extend the half-life of a tool compound in cellular and in vivo assays, allowing for more robust target engagement studies and a clearer interpretation of pharmacodynamic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3,3-Difluoro-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.